molecular formula C10H13Cl2N3 B2392306 1-Benzyl-1H-imidazol-4-amine dihydrochloride CAS No. 2230800-11-8

1-Benzyl-1H-imidazol-4-amine dihydrochloride

Cat. No.: B2392306
CAS No.: 2230800-11-8
M. Wt: 246.14
InChI Key: NAULCWZHPKDXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C10H11N3.2ClH. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the imine, which then cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidized imidazole derivatives.
  • Reduced imidazole products.
  • Substituted imidazole compounds with different functional groups.

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole: Similar in structure but lacks the amine group at the 4-position.

    4-Amino-1H-imidazole: Similar in structure but lacks the benzyl group at the 1-position.

    1-Benzyl-2-methyl-1H-imidazole: Similar in structure but has a methyl group at the 2-position instead of an amine group at the 4-position.

Uniqueness: 1-Benzyl-1H-imidazol-4-amine dihydrochloride is unique due to the presence of both the benzyl group at the 1-position and the amine group at the 4-position, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

1-benzylimidazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9;;/h1-5,7-8H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAULCWZHPKDXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-11-8
Record name 1-benzyl-1H-imidazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.